![molecular formula C24H26N2O4 B2847076 4-((4-(苯并[d][1,3]二噁杂环-5-基甲基)哌嗪-1-基)甲基)-6,7-二甲基-2H-香豆素-2-酮 CAS No. 877795-05-6](/img/structure/B2847076.png)

4-((4-(苯并[d][1,3]二噁杂环-5-基甲基)哌嗪-1-基)甲基)-6,7-二甲基-2H-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

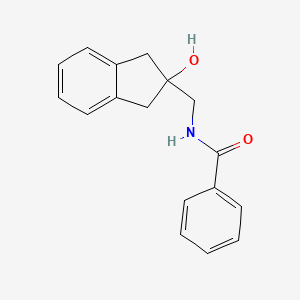

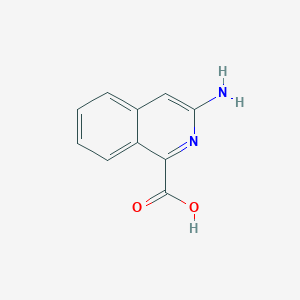

The compound “4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one” is a complex organic molecule with the molecular formula C23H24N2O5 . It has a molecular weight of 408.4 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a chromen-2-one group, a piperazine ring, and a benzo[d][1,3]dioxol-5-ylmethyl group . The exact 3D conformation of the molecule can vary depending on the environment and the presence of other molecules .Physical And Chemical Properties Analysis

This compound has several computed properties, including a XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 4 . Its topological polar surface area is 71.5 Ų .科学研究应用

Anticonvulsant Activity

This compound has been evaluated for its potential as an anticonvulsant agent . It exhibited excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . In a pilocarpine-induced model of status epilepticus (SE), it demonstrated 50% protection at a dose of 100 mg/kg in rats .

Antidepressant Activity

In addition to its anticonvulsant properties, this compound also showed antidepressant activity . The antidepressant activity was checked in forced swim test (FST) and tail suspension test (TST) in mice .

Organoselenium Compounds Synthesis

The compound has been used in the synthesis of novel organoselenium compounds . Organoselenides constitute an intriguing class of compounds that have attracted a constantly growing interest due to their potential applications in various fields .

Detection of Carcinogenic Heavy Metal Ions

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+) , via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .

Antitumor Evaluation

The compound has been evaluated for its antitumor activity . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .

Synthesis of Novel Organo Selenium Compounds

The compound has been used in the synthesis of novel organo selenium compounds . These compounds have been explored due to their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

作用机制

Target of Action

The primary targets of this compound are GABA-ergic neurotransmission and dopamine receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system. Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).

Mode of Action

The compound interacts with its targets by influencing GABA-ergic neurotransmission and acting as a dopamine agonist . As a dopamine agonist, it stimulates the dopamine receptors in the brain, mimicking the action of dopamine. This can lead to an increase in dopaminergic activity in the brain, which is often decreased in various neurological disorders.

Biochemical Pathways

The compound affects the GABA-ergic and dopaminergic pathways . By influencing these pathways, it can affect various downstream effects such as mood regulation, motor control, and the reward system. These pathways are crucial in the functioning of the CNS and play a significant role in conditions such as depression, Parkinson’s disease, and epilepsy.

Pharmacokinetics

It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . These properties can impact the bioavailability of the compound and its metabolism within the body.

Result of Action

The compound has shown anticonvulsant and antidepressant activity in various in vivo models . It has demonstrated protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice and rats . Moreover, it has shown good antidepressant activity .

Action Environment

Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the compound’s action, efficacy, and stability. For instance, as the compound is a substrate of P-gp and inhibits several CYP enzymes, drugs that also interact with these proteins could potentially affect its pharmacokinetics .

属性

IUPAC Name |

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-16-9-20-19(12-24(27)30-22(20)10-17(16)2)14-26-7-5-25(6-8-26)13-18-3-4-21-23(11-18)29-15-28-21/h3-4,9-12H,5-8,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTYKKFCNWJASV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2846995.png)

![7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2847005.png)

![3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2847007.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2847008.png)

![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)